

# Disperse Red 92: An In-Depth Technical Guide to its Spectral Properties

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## Compound of Interest

Compound Name: Disperse Red 92

Cat. No.: B076472

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## Introduction

**Disperse Red 92**, also known by its Colour Index designation C.I. 60752 and CAS number 12236-11-2, is a synthetic organic dye belonging to the anthraquinone class.<sup>[1][2]</sup>

Characterized by its vibrant red hue, it finds primary application in the dyeing of hydrophobic synthetic fibers such as polyester.<sup>[1][3]</sup> Its molecular formula is  $C_{25}H_{24}N_2O_7S$ .<sup>[2]</sup> While extensively used in the textile industry for its good light and heat resistance, detailed public data on its specific photophysical properties, including absorption and emission spectra, remains limited.

This technical guide provides a comprehensive overview of the known characteristics of **Disperse Red 92** and outlines the standardized experimental protocols for determining its spectral properties. Due to the absence of specific quantitative data in publicly accessible scientific literature and databases for **Disperse Red 92**, this guide will leverage the general photophysical behavior of anthraquinone dyes to provide a foundational understanding.

## Core Properties of Disperse Red 92

Property	Value	Reference
Chemical Name	2-[Ethyl[3-methyl-4-[(5-nitro-2-thiazolyl)azo]phenyl]amino]ethyl acetate	
CAS Number	59709-38-3	
Molecular Formula	C <sub>25</sub> H <sub>24</sub> N <sub>2</sub> O <sub>7</sub> S	[2]
Molar Mass	496.53 g/mol	
Class	Anthraquinone Dye	[1]
Appearance	Red organic pigment	[4]
Solubility	Soluble in organic solvents	[4]

## Photophysical Properties: Absorption and Emission Spectra

The color of **Disperse Red 92** arises from its selective absorption of light in the visible region of the electromagnetic spectrum, a characteristic feature of anthraquinone dyes. These dyes typically exhibit absorption bands corresponding to  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$  electronic transitions. The position and intensity of these bands are influenced by the molecular structure and the solvent environment.

Note: Extensive searches for the specific absorption maximum ( $\lambda_{\text{max}}$ ), molar extinction coefficient ( $\epsilon$ ), emission maximum ( $\lambda_{\text{em}}$ ), and fluorescence quantum yield ( $\Phi_f$ ) of **Disperse Red 92** in various solvents did not yield quantitative data. The following sections describe the general characteristics expected for a dye of this class and the experimental methods to determine these values.

### Absorption Spectra

Anthraquinone dyes are known to have characteristic absorption spectra in the UV-Visible range. For red-colored dyes of this class, the main absorption band is typically found in the 400-550 nm region. The exact  $\lambda_{\text{max}}$  is dependent on the specific auxochromes attached to the anthraquinone core and the polarity of the solvent (solvatochromism).

## Emission Spectra

The fluorescence properties of disperse dyes, including their emission spectra and quantum yields, are crucial for applications in imaging and sensing. While many anthraquinone derivatives are fluorescent, the emission characteristics of **Disperse Red 92** are not well-documented in the available literature. Generally, the emission spectrum is Stokes-shifted to a longer wavelength compared to the absorption spectrum.

## Experimental Protocols for Spectral Characterization

To obtain the quantitative data for the absorption and emission spectra of **Disperse Red 92**, the following detailed experimental protocols are recommended.

### Determination of Absorption Spectrum and Molar Absorptivity

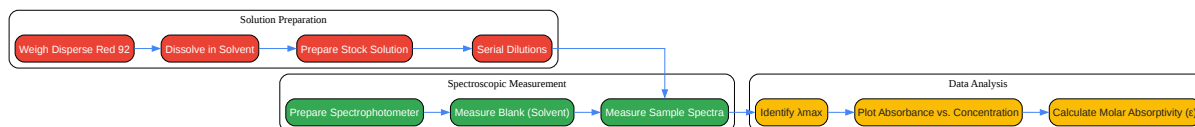
This protocol outlines the procedure for measuring the UV-Visible absorption spectrum of **Disperse Red 92** and calculating its molar absorptivity.

Materials:

- **Disperse Red 92**
- Spectroscopic grade solvents (e.g., ethanol, acetone, dimethyl sulfoxide)
- Volumetric flasks
- Pipettes
- UV-Visible spectrophotometer
- Quartz cuvettes (1 cm path length)

Procedure:

- **Stock Solution Preparation:** Accurately weigh a precise amount of **Disperse Red 92** powder and dissolve it in a chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 mM).
- **Working Solution Preparation:** Prepare a series of dilutions from the stock solution to obtain working solutions of varying concentrations (e.g., 1  $\mu$ M, 5  $\mu$ M, 10  $\mu$ M, 20  $\mu$ M, 50  $\mu$ M).
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent used for preparing the dye solutions. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.
- **Sample Measurement:** Rinse the cuvette with a small amount of the lowest concentration working solution before filling it. Record the absorption spectrum of this solution over a relevant wavelength range (e.g., 300-700 nm). Repeat this step for all the working solutions, moving from the lowest to the highest concentration.
- **Data Analysis:**
  - Identify the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ) from the spectra.
  - According to the Beer-Lambert law ( $A = \epsilon bc$ ), plot a graph of absorbance at  $\lambda_{\text{max}}$  versus the concentration of the dye.
  - The slope of the resulting linear plot will be the molar absorptivity ( $\epsilon$ ) in  $\text{M}^{-1}\text{cm}^{-1}$ .



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### Workflow for Absorption Spectroscopy

## Determination of Emission Spectrum and Fluorescence Quantum Yield

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the relative fluorescence quantum yield of **Disperse Red 92**.

Materials:

- **Disperse Red 92** solutions of known absorbance at the excitation wavelength
- A well-characterized fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol,  $\Phi_f = 0.95$ )
- Spectroscopic grade solvent (the same as used for the standard)
- Fluorometer
- Quartz cuvettes (1 cm path length)

Procedure:

- **Solution Preparation:** Prepare a dilute solution of **Disperse Red 92** in the chosen solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

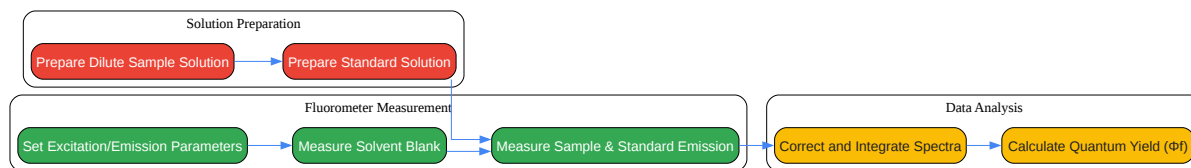
Prepare a solution of the fluorescence standard in the same solvent with a similar absorbance at the same excitation wavelength.

- **Fluorometer Setup:** Turn on the fluorometer and set the excitation wavelength to the  $\lambda_{\text{max}}$  of **Disperse Red 92**. Set the emission wavelength range to scan, typically starting from the excitation wavelength to longer wavelengths (e.g.,  $\lambda_{\text{ex}} + 10 \text{ nm}$  to 800 nm).
- **Blank Measurement:** Record the emission spectrum of the pure solvent.
- **Sample and Standard Measurement:** Record the fluorescence emission spectrum of the **Disperse Red 92** solution and the fluorescence standard solution under identical experimental conditions (excitation wavelength, slit widths).
- **Data Analysis:**
  - Correct the emission spectra by subtracting the solvent blank spectrum.
  - Integrate the area under the corrected emission spectra for both the sample ( $A_{\text{sample}}$ ) and the standard ( $A_{\text{standard}}$ ).
  - Calculate the fluorescence quantum yield ( $\Phi_{\text{f\_sample}}$ ) of **Disperse Red 92** using the following equation:

$$\Phi_{\text{f\_sample}} = \Phi_{\text{f\_standard}} * (A_{\text{sample}} / A_{\text{standard}}) * (Abs_{\text{standard}} / Abs_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{standard}}^2)$$

where:

- $\Phi_{\text{f}}$  is the fluorescence quantum yield
- $A$  is the integrated area under the emission spectrum
- $Abs$  is the absorbance at the excitation wavelength
- $n$  is the refractive index of the solvent



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